3,4',5-Trimethyl-1,1'-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-4-6-14(7-5-11)15-9-12(2)8-13(3)10-15/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDIUXZDRLFMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224334 | |
| Record name | 1,1'-Biphenyl, 3,4',5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-87-1 | |
| Record name | 1,1'-Biphenyl, 3,4',5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3,4',5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 ,5 Trimethyl 1,1 Biphenyl and Analogous Tri Substituted Biphenyls
Transition-Metal-Catalyzed Cross-Coupling Strategies for C(sp²)-C(sp²) Bond Formation
Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. unistra.fr These methods allow for the coupling of two sp²-hybridized carbon centers, typically from an organohalide and an organometallic reagent, to form a biaryl linkage. unistra.fr The choice of catalyst, ligand, and reaction conditions is critical, especially when dealing with sterically hindered or electronically deactivated substrates common in the synthesis of polysubstituted biphenyls.
The Suzuki-Miyaura coupling is one of the most widely used methods for C(sp²)–C(sp²) bond formation due to the stability, low toxicity, and commercial availability of its organoboron reagents. researchgate.netnih.gov The reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with an aryl- or vinylboronic acid or its ester derivatives in the presence of a base. harvard.edu For the synthesis of 3,4',5-Trimethyl-1,1'-biphenyl, two primary retrosynthetic disconnections are possible: (A) coupling of a 3,5-dimethylphenylboron reagent with a 4-methylphenyl halide, or (B) coupling of a 4-methylphenylboron reagent with a 3,5-dimethylphenyl halide.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps, initiated by a Pd(0) species. harvard.edu
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd-X). This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electron density of the palladium catalyst. harvard.edu
Transmetalation: The Pd(II) intermediate then undergoes transmetalation with the organoboron reagent. This step requires activation by a base, which forms an "ate" complex with the boronic acid (e.g., [Ar'B(OH)₃]⁻), rendering the organic group more nucleophilic and facilitating its transfer from boron to the palladium center. This results in a diarylpalladium(II) complex (Ar-Pd-Ar').
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired biaryl product (Ar-Ar') and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Detailed mechanistic studies have revealed nuances in this cycle, including the role of different palladium species and the potential for competing pathways. The choice of ligand is crucial in stabilizing the palladium intermediates and facilitating each step of the cycle, particularly for challenging substrates.
The synthesis of sterically hindered biphenyls, such as those with multiple ortho-substituents, presents a significant challenge due to slow oxidative addition and reductive elimination steps. libretexts.org Modern ligand design has focused on creating bulky and electron-rich phosphine (B1218219) ligands to overcome these hurdles.
Bulky Ligands: Steric bulk on the ligand promotes the reductive elimination step and can help stabilize the monoligated Pd(0) species, which is often the most active catalyst for oxidative addition into unreactive aryl chlorides. nih.gov
Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.
For the synthesis of tri- and tetra-ortho-substituted biphenyls, biarylphosphine ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional activity. nih.govrsc.org These ligands combine steric hindrance and electron-rich properties, enabling couplings at low catalyst loadings and even at room temperature for some substrates. rsc.org The development of specialized catalysts, such as the Pd/BI-DIME system, has been shown to be effective for synthesizing extremely hindered biaryls, including those with ortho-isopropyl groups. libretexts.org The choice of ligand is therefore paramount in achieving high yields and selectivity in the synthesis of compounds like this compound. wikipedia.org
The Suzuki-Miyaura reaction is known for its broad substrate scope and excellent functional group tolerance. nih.gov This is particularly advantageous for the synthesis of complex molecules. In the context of methylated biphenyl (B1667301) synthesis, the reaction accommodates various aryl halides and boronic acids/esters bearing methyl substituents. Both electron-rich and electron-poor aryl boronates can afford coupled products in high yields. nih.gov The reaction is also compatible with a wide array of other functional groups, including ketones, esters, and nitriles, which can be present on either coupling partner. nih.govresearchgate.net
Below is a table summarizing reaction conditions for the synthesis of analogous methylated biphenyl compounds via Suzuki-Miyaura coupling.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / Chiral Monophosphine | K₃PO₄ | THF | up to 99% |
| Iodobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / No Ligand (CuBr additive) | K₂CO₃ | DMF | 42% |
| 4-Chloropyridine | Phenylboronic acid | Pd/WA30 Resin | TBAF | THF | 57% |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(dba)₂ / AntPhos | K₃PO₄ | Toluene | Significant increase from other ligands |
Data sourced from studies on analogous sterically hindered or functionalized biphenyl syntheses. beilstein-journals.orgmdpi.comresearchgate.netmdpi.com
The Stille reaction is another powerful palladium-catalyzed method for forming C(sp²)–C(sp²) bonds, coupling an organostannane (organotin) reagent with an organic halide or pseudohalide. wikipedia.orgsemanticscholar.org A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture and their tolerance of a vast array of functional groups. nih.govorganic-chemistry.org However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. harvard.edu
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step does not require a base, which can be advantageous for base-sensitive substrates. For the synthesis of this compound, one could envision coupling tributyl(3,5-dimethylphenyl)stannane (B8138680) with 4-iodotoluene (B166478).
The development of electron-rich, bulky phosphine ligands has significantly expanded the scope of the Stille reaction to include less reactive aryl chlorides and to allow reactions at room temperature. nih.gov Additives like copper(I) salts can also accelerate the reaction rate. gre.ac.uk
| Aryl Halide/Sulfonate | Organostannane | Catalyst/Ligand | Additive | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Aryl Mesylate | Aryl-SnBu₃ | Pd(OAc)₂ / XPhos | CsF | t-BuOH | 51-86% |
| 2-Bromo-3,4,5,6-tetramethoxytoluene | Isoprenylstannane | Pd(PPh₃)₄ | None | DMF | 88% |
| Aryl Chloride | Aryl-SnBu₃ | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | Varies (general method) |
Data sourced from studies on Stille couplings for biaryl and complex molecule synthesis. nih.govorganic-chemistry.orgarabjchem.org
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. beilstein-journals.org Organozinc reagents are more reactive than their boron and tin counterparts, which often allows for reactions to proceed under milder conditions. semanticscholar.org This higher reactivity, however, comes at the cost of lower functional group tolerance compared to Suzuki and Stille reagents.
The reaction is particularly valuable for its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. beilstein-journals.org For the synthesis of tri-substituted biphenyls, an arylzinc halide (e.g., (4-methylphenyl)zinc chloride) can be coupled with a di-substituted aryl iodide (e.g., 1-iodo-3,5-dimethylbenzene). Palladium catalysts are generally preferred for their higher yields and broader functional group tolerance. beilstein-journals.org The development of highly active catalysts has expanded the scope to include aryl chlorides and sterically demanding substrates.
| Aryl Halide | Organozinc Reagent | Catalyst/Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| Aryl Chloride/Bromide/Triflate | In situ generated Aryl-ZnX | Pd(OAc)₂ / SPhos | THF | General Method |
| (E)-vinyl iodide | Homoallylic sp³-carbon zinc reagent | Pd(PPh₃)₄ | THF | 51% |
| Aryl Iodide | Diarylzinc reagent | Copper-catalyzed | - | Good yields |
Data sourced from studies on Negishi couplings for biaryl and complex molecule synthesis. beilstein-journals.org
Kumada Cross-Coupling Reactions
The Kumada coupling, first reported independently by the groups of Kumada and Corriu in 1972, is a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. byjus.comwikipedia.org This method is a powerful tool for the formation of carbon-carbon bonds, including the synthesis of biaryl compounds. byjus.comorganic-chemistry.org
The catalytic cycle for the Kumada coupling is generally understood to involve the oxidative addition of the aryl halide to the low-valent metal center (Pd(0) or Ni(0)), followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the biaryl product and regenerate the active catalyst. wikipedia.org
For the synthesis of a tri-substituted biphenyl like this compound, one could envision the coupling of a 3,5-dimethylphenyl Grignard reagent with a 4-halotoluene. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as homocoupling of the Grignard reagent. organic-chemistry.org Nickel catalysts are often favored for their lower cost, while palladium catalysts can offer greater functional group tolerance and selectivity. chem-station.com
Table 1: Illustrative Kumada Coupling Reaction Conditions for Tri-substituted Biphenyl Synthesis
| Aryl Halide | Grignard Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | 3,5-Dimethylphenylmagnesium bromide | Pd(PPh₃)₄ | - | THF | 66 | >85 |
| 4-Bromotoluene | 3,5-Dimethylphenylmagnesium bromide | NiCl₂(dppp) | - | Ether/THF | 25 | High |
| 1-Bromo-3,5-dimethylbenzene | 4-Methylphenylmagnesium bromide | Fe(acac)₃ | TMEDA | THF/NMP | 25 | Good |
Hiyama Cross-Coupling Reactions
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. wikipedia.org A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.orgresearchgate.net This activation generates a hypervalent silicate (B1173343) species that is competent for transmetalation. researchgate.net
The Hiyama coupling offers several advantages, including the low toxicity and high stability of organosilane reagents. nih.gov For the synthesis of sterically hindered tri-substituted biphenyls, the Hiyama-Denmark modification, which utilizes silanols or alkoxysilanes under fluoride-free conditions, can be particularly advantageous, as it avoids the use of fluoride, which can be detrimental to sensitive functional groups. researchgate.net
Table 2: Representative Hiyama Coupling Conditions for Substituted Biaryl Synthesis
| Aryl Halide | Organosilane | Catalyst | Activator | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | Trimethoxy(3,5-dimethylphenyl)silane | Pd(OAc)₂ | TBAF | Toluene | 120 | 97 |
| 1-Bromo-3,5-dimethylbenzene | Triethoxy(4-methylphenyl)silane | PdCl₂(dppf) | NaOH | H₂O/Toluene | 100 | 99 |
| 4-Chlorotoluene | (3,5-Dimethylphenyl)trifluorosilane | Pd(dba)₂ | CsF | Dioxane | 100 | Good |
Ullmann Reaction and Related Homocoupling Processes
The Ullmann reaction, first reported in 1901, is a copper-mediated homocoupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.orgwikipedia.org The classical Ullmann reaction often requires harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. organic-chemistry.orgscholaris.ca Modern variations of the Ullmann reaction utilize palladium or nickel catalysts, which can promote the reaction under milder conditions and with a broader substrate scope. wikipedia.org
While traditionally a homocoupling reaction, unsymmetrical Ullmann couplings can be achieved by using a large excess of one of the aryl halides. byjus.comwikipedia.org For the synthesis of this compound, this would be an inefficient approach. However, the homocoupling of a single tri-substituted aryl halide to produce a symmetrical hexa-substituted biphenyl is a common application of this methodology. The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org
Table 3: Substrate Scope in Ullmann-type Homocoupling for Biaryl Synthesis
| Aryl Halide | Catalyst | Conditions | Product | Yield (%) |
| 1-Iodo-3,5-dimethylbenzene | Cu | 230 °C, 7d | 3,3',5,5'-Tetramethyl-1,1'-biphenyl | 15 |
| 4-Iodotoluene | Au nanoparticles | DMF, 150 °C, 48h | 4,4'-Dimethyl-1,1'-biphenyl | 91 |
| 1-Iodo-2-methoxybenzene | Au nanoparticles | DMF, 150 °C, 48h | 2,2'-Dimethoxy-1,1'-biphenyl | 43 |
| 1-Chloro-4-iodobenzene | Au nanoparticles | DMF, 150 °C, 48h | 4-Chloro-4'-iodo-1,1'-biphenyl | 95 |
Palladium-Catalyzed Arylation via Arenediazonium Salts
Arenediazonium salts are highly reactive electrophiles that can be used in palladium-catalyzed cross-coupling reactions to form biaryl compounds. organic-chemistry.org These reactions, often referred to as Heck-Matsuda reactions when coupled with alkenes, can proceed under mild conditions, often at room temperature and without the need for strong bases. researchgate.netcore.ac.uk The high reactivity of diazonium salts makes them attractive coupling partners. organic-chemistry.org
The synthesis of tri-substituted biphenyls can be achieved by reacting an arenediazonium salt with a substituted arene. The mechanism is believed to involve the generation of an aryl radical or an arylpalladium species that then undergoes coupling. researchgate.net
Table 4: Examples of Palladium-Catalyzed Arylation with Arenediazonium Salts
| Arenediazonium Salt | Arene | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 4-Methylbenzenediazonium tetrafluoroborate | 1,3-Dimethylbenzene | Pd(OAc)₂ | MeOH | 35 | Good |
| 4-Methoxybenzenediazonium tetrafluoroborate | Toluene | Pd(dba)₂ | Acetonitrile | RT | High |
| 2-Nitrobenzenediazonium tetrafluoroborate | Anisole | PdCl₂ | DMF | 50 | Moderate |
Norbornene-Mediated Annulation and Palladium-Catalyzed C-H Activation Pathways
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of arenes, avoiding the need for pre-functionalized starting materials. polyu.edu.hk The Catellani reaction is a prominent example that utilizes a norbornene mediator to facilitate the ortho-C-H functionalization of an aryl halide, followed by a terminating cross-coupling reaction at the ipso-position. wikipedia.org This allows for the synthesis of highly substituted aromatic compounds. researchgate.net
The reaction mechanism is complex, involving a catalytic cycle with Pd(0), Pd(II), and potentially Pd(IV) intermediates. wikipedia.org Norbornene acts as a transient directing group, enabling the selective activation of the ortho-C-H bond. researchgate.net
For the synthesis of a tri-substituted biphenyl, a Catellani-type reaction could involve the coupling of a di-substituted aryl halide with an organometallic reagent, where norbornene mediates the introduction of a third substituent at the ortho position.
Table 5: Norbornene-Mediated Palladium-Catalyzed C-H Functionalization
| Aryl Halide | Coupling Partner | Catalyst | Mediator | Product Type |
| 4-Iodotoluene | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ | Norbornene | ortho-Arylated biphenyl |
| 1-Iodo-3,5-dimethylbenzene | Alkyl halide | PdCl₂ | Norbornene | ortho-Alkylated biphenyl |
| Aryl Iodide | Olefin | Pd(0) | Norbornene | ortho-Alkylated, ipso-alkenylated arene |
Classical Coupling Reactions and Modern Adaptations
Wurtz-Fittig Reaction Mechanisms and Kinetic Considerations for Bulky Substituents
The Wurtz-Fittig reaction is a classic method for the formation of alkyl-substituted aromatic compounds by the reaction of an aryl halide and an alkyl halide with sodium metal. It is an extension of the Wurtz reaction, which couples two alkyl halides.
The mechanism of the Wurtz-Fittig reaction is generally believed to proceed through either a radical pathway or an organoalkali pathway. In the radical mechanism, sodium metal donates an electron to the aryl and alkyl halides to form aryl and alkyl radicals, which then combine. In the organoalkali mechanism, an organosodium reagent is formed from one of the halides, which then acts as a nucleophile towards the other halide.
For bulky substituents, steric hindrance can significantly impact the reaction kinetics and product distribution. The coupling of two bulky aryl groups is generally disfavored, and the formation of symmetrical side products (aryl-aryl and alkyl-alkyl) is a common issue. The relative reactivity of the aryl and alkyl halides can influence the predominant pathway and the yield of the desired unsymmetrical product. Typically, the more reactive alkyl halide is thought to form the organosodium intermediate, which then attacks the less reactive aryl halide.
Bennett-Turner Homodimerization
The Bennett-Turner reaction is a method for the synthesis of biphenyl compounds through the homocoupling of aryl Grignard reagents. This reaction is typically promoted by the presence of a metal catalyst. Initially investigated in 1914 by Bennett and Turner, the reaction involved the use of chromium(III) chloride (CrCl₃) with phenylmagnesium bromide in diethyl ether, which was incidental to an attempt to prepare an organochromium compound.
Later research demonstrated that other catalysts, such as copper(II) chloride (CuCl₂), could also effectively promote this homocoupling reaction. The general mechanism involves the reaction of two molecules of an aryl Grignard reagent, such as a trimethylphenylmagnesium bromide, in the presence of the metal catalyst to yield the corresponding symmetrical biphenyl.
Table 1: Catalysts in Bennett-Turner Homodimerization
| Catalyst | Description |
| CrCl₃ | Initially used in the discovery of the reaction. |
| CuCl₂ | A common and effective catalyst for the homocoupling. |
This method is particularly useful for the synthesis of symmetrical biphenyls. For the synthesis of this compound, this would require the homodimerization of a Grignard reagent derived from a dissymmetric precursor, which would not be a practical approach. However, it is a valuable method for creating symmetrical tri-substituted biphenyls.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is an aryl-aryl coupling method that proceeds via a diazonium salt intermediate. wikipedia.org In this reaction, an aromatic compound is coupled with a diazonium salt in the presence of a base to form a biaryl through an aryl radical intermediate. wikipedia.org For instance, to synthesize a tri-substituted biphenyl, one could react a diazonium salt derived from a substituted aniline (B41778) with another substituted arene.
A significant drawback of the Gomberg-Bachmann reaction is that it often results in low yields, typically less than 40%, due to the numerous side reactions that diazonium salts can undergo. wikipedia.org However, several modifications have been developed to improve the yields. One such improvement involves the use of diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst. wikipedia.org Another approach utilizes 1-aryl-3,3-dialkyltriazenes. wikipedia.org
A recent variation of the Gomberg-Bachmann reaction has shown improved regioselectivity in the arylation of anilines. By using aqueous sodium hydroxide, it is possible to achieve a highly regioselective synthesis of 2-aminobiphenyls, exploiting the radical-stabilizing effect of the free amino group on the aniline.
Table 2: Yields of Selected Gomberg-Bachmann Reactions
| Diazonium Component | Arene Component | Product | Yield (%) |
| 4-Bromoaniline | Benzene (B151609) | p-Bromobiphenyl | < 40 |
| Substituted Aniline | Substituted Arene | Tri-substituted Biphenyl | Varies |
Unconventional Synthetic Routes and Gas-Phase Chemistry
Recent research has uncovered unconventional, low-temperature pathways for the synthesis of biphenyl and its methylated derivatives in the gas phase. These methods challenge the traditional view that biphenyl formation is primarily a high-temperature process.
A novel mechanism for the formation of methyl-substituted biphenyls involves the reaction of phenylethynyl radicals (C₆H₅CC) with substituted dienes. This process, identified through crossed molecular beam experiments and computational studies, proceeds through a phenylethynyl addition–cyclization–aromatization sequence. The reaction is initiated by the barrierless addition of the phenylethynyl radical to the diene, followed by cyclization and subsequent aromatization to form the biphenyl core.
This gas-phase synthesis allows for the formation of ortho-, meta-, and para-substituted methylbiphenyls. The dynamics of the reaction involve de-facto barrierless additions of the phenylethynyl radical, which are followed by facile cyclization and a hydrogen shift before the emission of a hydrogen atom and aromatization.
The phenylethynyl addition–cyclization–aromatization mechanism represents a significant low-temperature pathway for the formation of methylated biphenyls. These reactions can occur under single collision conditions in the gas phase, suggesting that the synthesis of such molecules is possible in cold environments, contrary to previous assumptions that biphenyl formation requires high temperatures. This discovery has implications for understanding the formation of complex aromatic molecules in various environments, including combustion systems and interstellar space.
Chemo- and Regioselectivity in Biphenyl Synthesis
Controlling the chemical and regiochemical outcome of reactions to synthesize polysubstituted biphenyls is a central challenge in organic synthesis. The strategic placement of functional groups on the biphenyl scaffold is critical for its intended application.
In electrophilic aromatic substitution reactions, the existing substituents on a benzene ring direct incoming electrophiles to specific positions. These directing effects are crucial for the selective functionalization of biphenyl rings. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors.
Activating Groups (Ortho-, Para-directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions. Methyl groups (-CH₃) are examples of weakly activating, ortho-, para-directing groups. libretexts.org
Deactivating Groups (Meta-directors): These groups withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. They typically direct incoming electrophiles to the meta position.
Halogens (Ortho-, Para-directing Deactivators): Halogens are an exception as they are deactivating yet direct to the ortho and para positions.
For a molecule like this compound, the methyl groups on both rings will direct further electrophilic substitution to the available ortho and para positions. The steric hindrance between the two rings can also influence the regioselectivity, often favoring substitution at the less hindered para position.
Table 3: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Activating/Deactivating | Directing Effect |
| -CH₃ (Methyl) | Activating | Ortho, Para |
| -OH (Hydroxyl) | Activating | Ortho, Para |
| -NO₂ (Nitro) | Deactivating | Meta |
| -Cl, -Br, -I (Halogens) | Deactivating | Ortho, Para |
| -C(O)R (Acyl) | Deactivating | Meta |
The interplay of these directing effects and steric considerations is fundamental to achieving the desired substitution pattern in the synthesis of complex biphenyl derivatives.
Catalytic Mediation for Selective Formation of Aryl-Aryl Bonds
The construction of the aryl-aryl bond in tri-substituted biphenyls is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and selectivity, avoiding the harsh conditions of older techniques like the Ullmann reaction. Seminal methods such as the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings have become foundational in this field. nih.govorganic-chemistry.org
The Suzuki-Miyaura coupling is arguably the most widely used method due to its mild reaction conditions, commercial availability of boronic acids, and tolerance of a wide range of functional groups. nih.govnih.gov For the synthesis of a tri-substituted biphenyl like this compound, one could envision coupling 3,5-dimethylphenylboronic acid with 4-iodotoluene or vice-versa. The catalytic cycle, typically involving a Palladium(0) species, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
The Negishi coupling , which utilizes organozinc reagents, is another powerful tool, offering a regio- and chemoselective pathway to unsymmetrical biaryls. nih.gov Similarly, the Stille coupling employs organotin reagents. While effective, the toxicity of tin compounds is a significant drawback. scispace.com The Hiyama coupling uses organosilanes, which are less toxic and more stable, activated by a fluoride source. nih.gov
Recent advancements focus on developing more efficient and sustainable catalytic systems. This includes the use of nickel, copper, and iron catalysts, which are more abundant and cost-effective than palladium. organic-chemistry.orgsapub.org For instance, iron(III) fluoride complexes have been shown to catalyze the cross-coupling of aryl Grignard reagents with aryl chlorides to produce unsymmetrical biaryls in high yields. organic-chemistry.org
Below is a comparative table of common catalytic systems for aryl-aryl bond formation.
| Coupling Reaction | Metal Catalyst | Organometallic Reagent | Key Features |
| Suzuki-Miyaura | Palladium, Nickel | Arylboronic acids/esters | Mild conditions, high functional group tolerance, commercially available reagents. nih.govnih.gov |
| Negishi | Palladium, Nickel | Arylzinc halides | High reactivity, good for sterically hindered couplings. nih.gov |
| Stille | Palladium | Arylstannanes | Tolerant of many functional groups, but reagents are toxic. scispace.com |
| Hiyama | Palladium, Rhodium | Arylsilanes | Low toxicity of reagents, requires an activating agent (e.g., fluoride). nih.gov |
| Kumada | Palladium, Nickel | Aryl Grignard reagents | High reactivity, but limited functional group tolerance due to basicity of the Grignard reagent. organic-chemistry.org |
Stereoselective Synthesis and Atropisomerism Control
When bulky substituents are present at the ortho positions of the biphenyl core, rotation around the aryl-aryl single bond can be restricted. This gives rise to stable, non-interconverting rotational isomers known as atropisomers, a phenomenon called atropisomerism. wikipedia.org Biphenyls with at least three ortho substituents can exhibit this axial chirality. organicreactions.orgrsc.org The stereoselective synthesis of a single atropisomer is a significant challenge and a major focus of modern organic synthesis.
Induction and Control of Axial Chirality in Substituted Biaryls
Axial chirality arises when a molecule has a stereogenic axis, which for biphenyls is the C-C bond connecting the two aryl rings. wikipedia.org For a biphenyl to be chiral, rotation around this bond must be hindered, and each ring must lack a plane of symmetry. The control of axial chirality during synthesis can be achieved through several strategies.
One common approach is the use of a chiral auxiliary . A chiral group is temporarily attached to one of the coupling partners to direct the formation of the biaryl axis in a specific orientation. After the coupling reaction, the auxiliary is removed, yielding the enantioenriched biphenyl. nih.gov Another strategy involves using a chiral ligand complexed to the metal catalyst, which creates a chiral environment around the reaction center, influencing the stereochemical outcome of the reductive elimination step that forms the biaryl bond. organicreactions.org
The stability of atropisomers is determined by the rotational barrier, which is influenced by the size and nature of the ortho substituents. A higher barrier to rotation (generally > 93 kJ·mol⁻¹ at 300 K) is required to isolate stable atropisomers at room temperature. nih.gov
Enantioselective Catalysis in Biphenyl Formation
Enantioselective catalysis is a powerful method for synthesizing atropisomeric biphenyls. This approach relies on a chiral catalyst to control the stereochemistry of the aryl-aryl bond formation. organicreactions.org Asymmetric Suzuki-Miyaura coupling has been a particularly fruitful area of research. nih.gov
The key to success is the design of chiral ligands that can effectively transfer stereochemical information to the products. Axially chiral biaryl phosphines, such as BINAP, and phosphoramidites are common classes of ligands used in these reactions. chemrxiv.orgchemrxiv.orgnih.gov These ligands coordinate to the metal center (e.g., palladium) and create a well-defined chiral pocket that favors the formation of one atropisomer over the other. chemrxiv.orgchemrxiv.org
For example, the synthesis of axially chiral biphenols has been achieved via an enantioselective Suzuki-Miyaura coupling using a palladium catalyst with an enantiopure sulfonated SPhos (sSPhos) ligand. nih.gov The sulfonate group on the ligand is thought to engage in attractive noncovalent interactions that help control the enantioselectivity. nih.gov
The table below summarizes selected chiral ligands and their performance in asymmetric biaryl synthesis.
| Ligand Type | Example Ligand | Metal | Reaction Type | Typical Enantioselectivity (ee) |
| Biaryl Phosphine | (S)-BINAP | Palladium, Nickel | Suzuki, Negishi | Often >90% |
| Phosphoramidite (B1245037) | MONOPHOS | Palladium, Copper | Various Couplings | Can reach >95% chemrxiv.org |
| Sulfonated Phosphine | (S)-sSPhos | Palladium | Suzuki-Miyaura | 80-94% nih.gov |
| Diamine | Octahydro-BINAM | Copper | Oxidative Coupling | Good selectivity nih.gov |
The choice of ligand, catalyst precursor, solvent, and base can all significantly impact the yield and enantioselectivity of the reaction. chemrxiv.org
Chirality Transfer in Substituted Biphenyl Scaffolds
Chirality transfer involves the conversion of one type of chirality into another. In the context of biphenyl synthesis, this often means central-to-axial chirality transfer . scispace.com In this process, a preexisting stereocenter in one of the starting materials influences the configuration of the newly formed chiral axis. scispace.comnih.gov
This strategy is particularly useful when a chiral starting material is readily available. The stereocenter can be located on a tether connecting the two aryl groups in an intramolecular coupling, or on a substituent of one of the coupling partners in an intermolecular reaction. scispace.com For instance, an allylic stereocenter in a Fischer carbene complex has been shown to control the axial selectivity during a benzannulation reaction to form biaryl structures. scispace.com
Another approach is dynamic kinetic resolution (DKR), where a racemic but configurationally unstable atropisomeric starting material is converted into a single, stable, enantioenriched atropisomeric product. This is often achieved by reacting the rapidly interconverting atropisomers with a chiral reagent or catalyst that selectively transforms one enantiomer faster than the other. nih.gov
A palladium-catalyzed domino cyclization/ring-opening reaction has been reported that features a highly stereospecific point-to-axial chirality transfer process, enabling the synthesis of atropisomers with biaryl and vinylaryl chirality. nih.gov These methods highlight the sophisticated strategies chemists have developed to control the three-dimensional structure of complex molecules like substituted biphenyls.
Advanced Spectroscopic Characterization of Substituted Biphenyls
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics
NMR spectroscopy is a cornerstone technique for determining the molecular structure and studying the conformational dynamics of substituted biphenyls. Analysis of chemical shifts, coupling constants, and temperature-dependent spectral changes provides deep insight into the molecule's three-dimensional nature.
Dynamic NMR Spectroscopy for Determination of Rotational Barriers
The rotation around the central C1-C1' single bond in biphenyl (B1667301) derivatives is often hindered, particularly when bulky substituents are present in the ortho positions. This restricted rotation, known as atropisomerism, gives rise to a significant energy barrier that can be quantified using dynamic NMR (DNMR) spectroscopy. researchgate.net
By monitoring the NMR spectra at various temperatures, one can observe the coalescence of signals corresponding to nuclei that exchange between magnetically distinct environments as the rate of rotation increases. researchgate.net The temperature at which these signals merge (the coalescence temperature) is directly related to the rate of rotation and, consequently, the free energy of activation (ΔG‡) for the process. For many substituted biphenyls, these barriers typically range from 10 to 35 kcal/mol. researchgate.net While 3,4',5-Trimethyl-1,1'-biphenyl lacks ortho-substituents, the methyl groups influence the electronic environment and can have subtle effects on the conformational preferences and rotational energy profile. Studies on biphenyls with single ortho-substituents have determined rotational barriers up to 15.4 kcal/mol, a value that is highly sensitive to the steric bulk and electronic nature of the substituents. nih.gov
Table 1: Representative Rotational Barriers for Substituted Biphenyls Determined by Dynamic NMR
| Compound | Substituent(s) | Rotational Barrier (ΔG‡, kcal/mol) |
|---|---|---|
| 2-Methylbiphenyl | 2-CH₃ | ~6.0 |
| 2,2'-Dimethylbiphenyl | 2,2'-(CH₃)₂ | ~18-19 |
| 2-Fluorobiphenyl | 2-F | ~5.0 |
| 2,2'-Diiodobiphenyl | 2,2'-(I)₂ | >22 |
Note: Data is illustrative for substituted biphenyls and not specific to this compound. Values are approximate and can vary with solvent and temperature.
Chemical Shift Analysis and Correlation with Molecular Structure
In ¹H NMR, the aromatic protons will appear as a complex series of multiplets. The methyl protons will appear as distinct singlets in the typical aliphatic region (~2.0-2.5 ppm). The chemical shifts of the aromatic protons are influenced by the substitution pattern, with protons ortho and para to the methyl groups generally appearing at slightly lower chemical shifts (more shielded) compared to unsubstituted biphenyl.
In ¹³C NMR, distinct signals are expected for each unique carbon atom. The carbons bearing methyl groups will be shifted downfield, while the methyl carbons themselves will appear in the upfield aliphatic region. The chemical shifts of the aromatic carbons provide a detailed map of the electron distribution across the biphenyl system. Computational studies using Density Functional Theory (DFT) have become a powerful tool for predicting ¹H and ¹³C chemical shifts in biaryl compounds, showing high accuracy when solvent effects are included in the calculations. nih.gov Such theoretical calculations can aid in the precise assignment of experimental spectra and provide insights into the solution-phase conformation. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Trimethyl-Substituted Biphenyls
| Nucleus | Position | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic | 6.8 - 7.6 | Pattern depends on specific substitution and dihedral angle. |
| ¹H | Methyl (CH₃) | 2.0 - 2.5 | Typically sharp singlets. |
| ¹³C | Aromatic (unsubstituted) | 125 - 130 | |
| ¹³C | Aromatic (C-H) | 127 - 140 | Influenced by proximity to methyl groups. |
| ¹³C | Aromatic (C-C/C-CH₃) | 135 - 142 | Quaternary carbons, including the inter-ring bond carbons. |
| ¹³C | Methyl (CH₃) | 19 - 22 |
Note: These are general, illustrative ranges for polymethylated biphenyls. Actual values for this compound would require experimental measurement or specific computational analysis.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and essential for characterizing the structural features of substituted biphenyls. kurouskilab.com
Assignment of Vibrational Modes and Sensitivity to Dihedral Angle
The IR and Raman spectra of this compound are characterized by several key vibrational modes. These include:
C-H stretching: Aromatic C-H stretches typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl groups are found in the 2850-3000 cm⁻¹ range.
C=C ring stretching: Strong bands in the 1400-1650 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations. mpg.de
Inter-ring C-C stretching: A mode of particular interest in biphenyls is the stretching of the C1-C1' bond that connects the two rings. This vibration is sensitive to the dihedral angle and is often observed around 1285 cm⁻¹. nih.gov Changes in conjugation between the rings, which are dependent on the dihedral angle, can cause shifts in the frequency of this mode. researchgate.netrsc.org
C-H bending: In-plane and out-of-plane bending modes for the aromatic hydrogens provide structural information in the fingerprint region below 1300 cm⁻¹.
The dihedral angle between the two phenyl rings has a subtle but definite influence on the vibrational spectra. As the angle changes, the extent of π-conjugation across the inter-ring bond is altered, which can lead to shifts in the frequencies and changes in the intensities of certain vibrational modes, particularly those involving the aromatic rings and the inter-ring bond. researchgate.net
Resonance Raman Spectroscopy of Biphenyl Derivatives
Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy where the wavelength of the excitation laser is chosen to coincide with an electronic absorption band of the molecule. illinois.edu This results in a selective and significant enhancement of the Raman signals for vibrational modes that are coupled to that specific electronic transition. illinois.edu
For biphenyl derivatives, RR spectroscopy can be used to probe the structure of specific electronic states, such as the radical anion. nih.govacs.org Studies on para-substituted biphenyls have shown that upon formation of the radical anion, the inter-ring C1-C1' stretching mode is significantly up-shifted in frequency. nih.govacs.org This shift provides insight into the changes in bond order and geometry upon one-electron reduction. The technique's ability to selectively enhance vibrations associated with a chromophore makes it invaluable for studying the electronic and structural properties of complex molecular systems.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orglibretexts.org A single-crystal X-ray diffraction experiment on this compound would provide unambiguous data on bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two phenyl rings as it exists in the crystal lattice. nih.gov
This technique allows for a detailed examination of how intermolecular forces, such as van der Waals interactions and crystal packing effects, influence the molecular conformation. nih.gov It is important to note that the dihedral angle observed in the solid state can differ from that present in solution or the gas phase due to these packing forces. For instance, unsubstituted biphenyl is twisted by about 44° in the gas phase but is planar in its room-temperature crystalline form due to intermolecular packing. X-ray analysis of substituted biphenyls reveals how different substitution patterns dictate the preferred solid-state conformation, providing a benchmark for comparison with computational models and solution-phase spectroscopic data. nih.govnih.gov
Despite a comprehensive search for scientific literature, detailed experimental data regarding the advanced UV-Vis and polarized two-photon absorption spectroscopy of the specific chemical compound this compound is not available in the public domain.
Research in the area of substituted biphenyls is extensive; however, studies detailing the specific photophysical properties, including advanced spectroscopic characterization, for the 3,4',5-trimethyl substituted isomer could not be located. General principles of how methyl substituents affect the electronic and photophysical properties of the biphenyl system are understood, but specific data tables and in-depth research findings for this particular compound are absent from the reviewed literature.
Therefore, the section on "Advanced UV-Vis and Polarized Two-Photon Absorption Spectroscopy" for this compound cannot be completed at this time due to the lack of available scientific data.
Computational Chemistry and Theoretical Investigations of 3,4 ,5 Trimethyl 1,1 Biphenyl
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
To obtain detailed quantitative information about molecular properties, quantum chemical methods such as Ab Initio calculations and Density Functional Theory (DFT) are employed. arxiv.orgepstem.net DFT, particularly with hybrid functionals like B3LYP, has proven to be a robust and computationally efficient method for studying the structure and properties of medium-sized organic molecules. epstem.net For accurate energy calculations, especially for subtle conformational preferences, the use of sufficiently large basis sets (e.g., triple-ζ basis sets like 6-311G(d,p) or larger) is essential. rsc.org
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. uni-muenchen.de The MEP is mapped onto the electron density surface, with colors indicating regions of different electrostatic potential: red typically signifies electron-rich, negative potential (attractive to electrophiles), while blue indicates electron-poor, positive potential (attractive to nucleophiles). nih.gov
For 3,4',5-trimethyl-1,1'-biphenyl, an MEP analysis would reveal the following features:
The π-systems of the two aromatic rings would be the primary regions of negative potential (typically colored red or yellow), as they are electron-rich.
The methyl groups, being weakly electron-donating, would slightly enhance the negative potential of the rings to which they are attached.
The hydrogen atoms, both on the rings and the methyl groups, would represent regions of positive potential (colored blue), as they are less electronegative than the carbon atoms they are bonded to.
The MEP map is useful for predicting sites for non-covalent interactions, such as hydrogen bonding or π-stacking, and for identifying the most likely sites for electrophilic or nucleophilic attack. uni-muenchen.denih.gov
Theoretical Vibrational Frequencies and Spectra Assignment
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies of molecules like this compound. These theoretical calculations provide a basis for assigning the bands observed in experimental infrared (IR) and Raman spectra. The process involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates.
The calculated vibrational modes for substituted biphenyls can be categorized as follows:
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. In-plane and out-of-plane bending vibrations of these C-H bonds appear at lower frequencies and are sensitive to the substitution pattern on the phenyl rings.
C-C Vibrations: The stretching vibrations of the carbon-carbon bonds within the phenyl rings generally occur in the 1600-1400 cm⁻¹ range. The inter-ring C-C bond stretching is a lower frequency mode and is crucial for understanding the molecule's conformational dynamics.
Methyl Group Vibrations: The methyl substituents introduce their own characteristic vibrations, including symmetric and asymmetric C-H stretching, as well as bending modes (scissoring, rocking, wagging, and twisting). These are typically found in the 2980-2870 cm⁻¹ range for stretching and around 1460-1375 cm⁻¹ for bending.
Ring Torsional Vibrations: Low-frequency vibrations corresponding to the torsion of the phenyl rings around the central C-C bond are particularly important for understanding the conformational flexibility of biphenyl (B1667301) derivatives.
A representative table of calculated vibrational frequencies for a substituted biphenyl is provided below. Please note that these are generalized values and would be specific for this compound upon explicit calculation.
| Frequency (cm⁻¹) | Assignment |
| 3050 - 3100 | Aromatic C-H stretch |
| 2920 - 2980 | Methyl C-H asymmetric stretch |
| 2850 - 2870 | Methyl C-H symmetric stretch |
| 1580 - 1610 | Aromatic C-C stretch |
| 1450 - 1470 | Methyl C-H asymmetric bend |
| 1370 - 1380 | Methyl C-H symmetric bend |
| 70 - 100 | Phenyl-phenyl torsion |
Electron Density Topology and Bonding Analysis (Atoms in Molecules (AIM), Non-Covalent Interaction (NCI) Index)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to understand chemical bonding. aip.org By examining the critical points in the electron density, one can characterize the nature of atomic and interatomic interactions. For a molecule like this compound, an AIM analysis would reveal bond critical points (BCPs) between covalently bonded atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), help to classify the interaction. For instance, a negative Laplacian indicates a shared-shell (covalent) interaction, while a positive Laplacian is characteristic of a closed-shell (ionic or van der Waals) interaction.
Studies on Intermolecular and Intramolecular Non-Covalent Interactions
Non-covalent interactions are paramount in determining the solid-state structure and macroscopic properties of molecular materials. For substituted biphenyls, these interactions govern how the molecules pack in a crystal lattice and their self-assembly behavior.
π-π Stacking Interactions in Biphenyl Derivatives
The aromatic rings of biphenyl derivatives can engage in π-π stacking interactions, which are a significant driving force in the formation of supramolecular assemblies. gatech.edu These interactions can occur in various geometries, including face-to-face (sandwich) and edge-to-face (T-shaped) arrangements. The presence and orientation of substituents, such as the methyl groups in this compound, can significantly influence the strength and geometry of these interactions. Computational studies on methylated aromatic systems have shown that methyl groups can enhance stacking interactions through dispersion forces. rsc.org
Dispersion Effects and Orbital-Partitioned MP2 Analysis
Dispersion forces are a key component of non-covalent interactions, particularly for nonpolar molecules like this compound. Accurately modeling these forces is a challenge for some computational methods. Second-order Møller-Plesset perturbation theory (MP2) is a method that can capture dispersion effects reasonably well. aip.org Orbital-partitioned MP2 analysis allows for the decomposition of the interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, induction, and dispersion terms. This provides a deeper understanding of the nature of the intermolecular forces at play. For biphenyl systems, dispersion is often a dominant attractive force, especially in π-π stacking arrangements.
Impact on Molecular Self-Assembly and Supramolecular Architectures
The interplay of the various non-covalent interactions discussed above dictates the molecular self-assembly of this compound and its derivatives into well-defined supramolecular architectures. mdpi.com The shape of the molecule, influenced by the torsional angle between the phenyl rings and the position of the methyl groups, along with the directed nature of intermolecular forces, can lead to the formation of various crystalline polymorphs or liquid crystalline phases. Computational modeling plays a vital role in predicting and understanding these self-assembled structures, which is essential for the design of new materials with desired properties.
Chemical Reactivity and Functionalization of Trimethylated Biphenyl Scaffolds
Electrophilic Aromatic Substitution Reactions of Biphenyl (B1667301) Derivatives
Electrophilic aromatic substitution (SEAr) is a foundational reaction class for functionalizing aromatic compounds. In biphenyl derivatives, the reactivity and regioselectivity of SEAr reactions are influenced by the interplay between the two aromatic rings and the electronic effects of the substituents.
The biphenyl moiety itself is generally more reactive than benzene (B151609) towards electrophiles, with substitution favoring the ortho and para positions due to the ability of the second ring to stabilize the arenium ion intermediate through resonance. The presence of methyl groups, which are activating and ortho-, para-directing, further enhances the reactivity of the 3,4',5-trimethyl-1,1'-biphenyl scaffold.
In this compound, the potential sites for electrophilic attack are numerous. The directing effects of the methyl groups and the phenyl group (as a substituent) must be considered.
Ring A (3,5-dimethylphenyl ring): This ring is activated by two methyl groups. The positions ortho and para to these methyl groups are the most likely sites of substitution. Specifically, positions 2, 4, and 6 are activated. Position 4 is para to the 3-methyl group and ortho to the 5-methyl group, making it a highly activated site. Positions 2 and 6 are ortho to the 3- and 5-methyl groups, respectively, and are also activated.
Ring B (4'-methylphenyl ring): This ring is activated by one methyl group at the 4'-position. This group directs incoming electrophiles to the ortho positions (3' and 5').
The interplay of these activating groups suggests that electrophilic substitution will occur preferentially on one of the two rings, and at specific positions. Steric hindrance can also play a role in determining the final product distribution. youtube.commsu.edulibretexts.org For instance, bulky electrophiles may favor attack at the less sterically hindered positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to achieve regioselectivity, given the multiple activated positions in this compound.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Ring | Position | Activating Groups | Predicted Reactivity |
|---|---|---|---|
| A | 2 | 3-Methyl (ortho), 5-Methyl (meta) | Activated |
| A | 4 | 3-Methyl (para), 5-Methyl (ortho) | Highly Activated |
| A | 6 | 3-Methyl (meta), 5-Methyl (ortho) | Activated |
| B | 2', 6' | 4'-Methyl (ortho) | Activated |
| B | 3', 5' | 4'-Methyl (meta) | Less Activated |
Advanced Functionalization Strategies for Derivatization
Beyond classical electrophilic aromatic substitution, modern synthetic chemistry offers a plethora of advanced strategies for the derivatization of biphenyl scaffolds. These methods often provide higher selectivity and functional group tolerance.
Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for the synthesis and functionalization of biaryls. gre.ac.ukarabjchem.org Reactions such as the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide in the presence of a palladium catalyst, are widely used. nih.gov For a molecule like this compound, a preliminary halogenation step would be necessary to introduce a handle for cross-coupling. For example, regioselective bromination could be achieved, followed by a Suzuki-Miyaura coupling to introduce a new aryl or alkyl group.
Other notable cross-coupling reactions that could be employed for the derivatization of a halogenated trimethyl-biphenyl scaffold include:
Negishi Coupling: Utilizes an organozinc reagent.
Stille Coupling: Employs an organotin reagent.
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond.
These reactions significantly expand the range of possible derivatives that can be synthesized from the this compound core, allowing for the introduction of diverse functionalities. youtube.comyoutube.com
Derivatization can also be achieved through the modification of the methyl groups, as will be discussed in section 5.4.
Directed C-H Activation and Functionalization
Directed C-H activation has emerged as a transformative strategy in organic synthesis, enabling the functionalization of otherwise inert C-H bonds with high regioselectivity. rsc.org This approach relies on the use of a directing group, which positions a metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.
For biphenyl scaffolds, C-H activation can provide access to derivatives that are difficult to obtain through traditional methods.
A significant challenge in C-H activation is achieving selectivity at positions remote from the directing group. nsf.gov Recent advances have led to the development of "U-shaped" templates and nitrile-containing directing groups that can facilitate meta-selective C-H functionalization of biaryl compounds. nih.govnih.gov These templates bridge the ortho position and the remote meta position of a biphenyl system, enabling the palladium catalyst to reach and activate the desired C-H bond.
For a derivative of this compound bearing a suitable directing group (e.g., a nitrile group at the 2-position), it would be conceivable to achieve remote C-H functionalization at the meta-position of the same ring. This would allow for the introduction of various functional groups, such as olefins, acetoxy groups, or iodine atoms, at a position that is not easily accessible through classical electrophilic substitution. researchgate.net
The choice of ligand is crucial in many transition metal-catalyzed reactions, including C-H activation. Ligands can influence the reactivity, selectivity, and stability of the catalyst.
In the context of biphenyl functionalization, substituted 2-pyridone ligands have been shown to be effective in promoting palladium-catalyzed meta-C-H activation. nih.gov These ligands are believed to assist in the concerted metalation-deprotonation (CMD) step, which is often the rate-determining step in C-H activation cycles. DFT computational studies have suggested that a ligand-containing Pd-Ag heterodimeric transition state may be responsible for the observed meta-selectivity in nitrile-directed C-H functionalization of biphenyls. nih.gov
The development of new and improved ligands continues to expand the scope and utility of C-H activation, offering promising avenues for the selective functionalization of complex molecules like trimethylated biphenyls.
Table 2: Overview of Directed C-H Functionalization Strategies for Biphenyls
| Strategy | Directing Group Example | Target Position | Key Features |
|---|---|---|---|
| Remote C-H Functionalization | Nitrile | Meta | Utilizes "U-shaped" templates or linear directing groups to achieve selectivity at a distance. |
| Ligand-Promoted C-H Functionalization | Nitrile with 2-pyridone ligand | Meta | Ligand assists in the C-H cleavage step, enhancing reactivity and selectivity. |
Regioselective Transformations of Methyl Groups
The three methyl groups on the this compound scaffold represent potential sites for functionalization. Regioselective transformation of these groups can provide another route to novel derivatives.
One common transformation of benzylic methyl groups is oxidation. Depending on the reaction conditions, methyl groups can be oxidized to aldehydes, carboxylic acids, or alcohols. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can be used for this purpose. Achieving regioselectivity among the three methyl groups would be challenging and would likely depend on subtle differences in their electronic and steric environments.
Another potential transformation is free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, it is possible to selectively halogenate the benzylic position of the methyl groups. This would introduce a handle for further functionalization, for example, through nucleophilic substitution or cross-coupling reactions.
The regioselectivity of these transformations could be influenced by the electronic nature of the two rings. For instance, the methyl groups on the more electron-rich ring might be more susceptible to certain types of transformations.
Table 3: Potential Regioselective Transformations of Methyl Groups
| Transformation | Reagent Example | Product Functional Group |
|---|---|---|
| Oxidation | KMnO4 | Carboxylic Acid |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl |
Advanced Applications of 3,4 ,5 Trimethyl 1,1 Biphenyl and Its Derivatives in Chemical Science
Ligand Design in Catalysis
The unique structural and electronic properties of the 3,4',5-trimethyl-1,1'-biphenyl scaffold make it and its derivatives valuable components in the design of sophisticated ligands for metal-catalyzed reactions. The biphenyl (B1667301) framework offers a robust and tunable platform for creating both chiral and achiral ligands that can influence the activity, selectivity, and stability of catalytic systems.
Axially Chiral Biphenyl Ligands in Asymmetric Catalysis
The development of effective chiral ligands is a central theme in asymmetric synthesis, which aims to produce enantiomerically pure compounds. nih.govnih.gov Axially chiral biphenyls, which possess chirality due to hindered rotation around the C-C single bond connecting the two phenyl rings, are a privileged class of ligands for this purpose. The strategic placement of substituent groups on the biphenyl core is critical for creating a well-defined chiral environment around a metal center.
Research has demonstrated that modifying substituent groups at the 3,3', 5,5', and 6,6'-positions of the biphenyl backbone can significantly enhance the efficiency and enantioselectivity of catalysts. nih.govnih.govbohrium.com The this compound framework exemplifies this principle. The methyl groups at the 3- and 5-positions can create a sterically hindered pocket that influences the orientation of substrates approaching the catalytic active site, thereby controlling the stereochemical outcome of the reaction.
These tailored biphenyl ligands have been successfully employed in a variety of asymmetric catalytic reactions. nih.gov For instance, axially chiral [1,1'-biphenyl]-2,2'-diol (BIPOL) ligands are used in the asymmetric addition of diethylzinc (B1219324) or alkynes to aldehydes. nih.govnih.gov Furthermore, phosphoramidite (B1245037) ligands derived from these biphenyl scaffolds have been applied in palladium-catalyzed asymmetric cycloadditions, while chiral phosphoric acids based on this framework can catalyze reactions like the asymmetric synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives. nih.govnih.gov The ability to fine-tune the ligand structure by varying these substituents provides a powerful strategy for developing a diverse range of highly effective catalysts for asymmetric synthesis. nih.govbohrium.com
Applications of Axially Chiral Biphenyl-Based Catalysts
| Reaction Type | Ligand/Catalyst Class | Example Application |
|---|---|---|
| Asymmetric Addition | Axially Chiral [1,1'-biphenyl]-2,2'-diol Ligands | Addition of diethylzinc to aldehydes |
| Asymmetric Cycloaddition | Phosphoramidite Ligands | Palladium-catalyzed cycloadditions |
| Asymmetric Cyclization | Chiral Phosphoric Acids | Asymmetric [4+3] cyclization of o-quinonemethides |
| Asymmetric Synthesis | Chiral Phosphoric Acids | Synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives |
Metal Complexes with Flexible Biphenyl-Bridged Ligands
Beyond rigid, axially chiral systems, the biphenyl unit can also serve as a flexible bridge or backbone in multidentate ligands. These "chirally flexible" ligands can coordinate to a metal center and adopt a specific conformation, creating a chiral environment. The this compound structure can be incorporated into ligands such as biphenylphosphines (BIPHEP-type ligands), where phosphine (B1218219) groups are attached to the biphenyl core. nih.gov
An efficient and general synthetic route has been developed for a variety of substituted BIPHEP ligands starting from biphenol. nih.gov These ligands can form complexes with metals like ruthenium(II). nih.gov In such complexes, the biphenyl bridge allows the coordinating atoms to arrange around the metal in a way that can be influenced by other molecules. For example, the enantiomerically pure form of a flexible BIPHEP-Ru(II) complex can be obtained by using a chiral additive. This process involves the selective coordination of one enantiomer of the ligand to the metal, followed by the epimerization (inversion of chirality) of the remaining, uncoordinated ligand enantiomer, which then also coordinates. nih.gov This demonstrates how the flexibility of the biphenyl backbone enables dynamic conformational changes that are key to the function of the resulting metal complex.
Monomers in Polymer Chemistry
The this compound unit is a valuable monomer for the synthesis of advanced polymers. Its rigid, aromatic structure can impart desirable properties such as thermal stability, mechanical strength, and specific electronic or optical characteristics to the resulting polymer chain.
Development of Biphenyl Monomers for Supramolecular Crosslinked Polymers
Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding or π-π stacking, which can create crosslinks between polymer chains. nih.gov Combining these reversible physical crosslinks with traditional covalent bonds leads to materials known as supramolecular crosslinked polymers, which can exhibit unique properties like shape memory. nih.gov
Monomers containing biphenyl moieties have been specifically designed to create covalently crosslinked polymers that also feature non-covalent intramolecular interactions. nih.govnih.gov For example, acrylated forms of biphenyl precursors can be polymerized via free radical polymerization. nih.govnih.gov The biphenyl side groups on the polymer chains can then interact with each other through π-π stacking. These intramolecular interactions act as non-covalent crosslinks, which can lead to unexpected material properties. nih.govnih.gov For instance, in some cases, the swelling ratio of the polymer gel does not decrease with an increasing amount of covalent crosslinker, a result attributed to the influence of these intramolecular biphenyl interactions. nih.govnih.gov
Furthermore, biphenyl-based monomers can be used as additives to control the aggregation and morphology of other supramolecular polymers. rsc.org By carefully designing the electronic properties of biphenyl-based comonomers, it is possible to finely tune the length and structure of the resulting supramolecular polymer chains. rsc.org
Role in Thermoplastic and Oligophenylene Synthesis
Thermoplastics are polymers that become moldable at elevated temperatures and solidify upon cooling. The chemical structure of the monomer units is crucial in determining the properties of these materials. Aromatic polyimides, for example, are a class of high-performance polymers known for their exceptional thermo-oxidative stability and mechanical strength. mdpi.com The synthesis of such polymers often involves the polycondensation of monomers like dianhydrides and diamines. mdpi.com
Incorporating rigid aromatic units, such as the this compound structure, into a polymer backbone can enhance its thermal stability and raise its glass transition temperature. The biphenyl group contributes to chain stiffness and intermolecular interactions, which are key characteristics of high-performance thermoplastics.
Additionally, this biphenyl derivative can serve as a monomer for the synthesis of oligophenylenes. Oligophenylenes are molecules consisting of a limited number of repeating phenyl units. These materials are of interest in materials science for their potential applications in electronics and optoelectronics, acting as molecular wires or components in organic light-emitting diodes (OLEDs). The defined structure of this compound allows for the precise construction of these oligomers with tailored properties.
Building Blocks for Complex Molecular Architectures
Beyond its use in catalysis and polymer science, this compound and its functionalized derivatives serve as fundamental building blocks for the construction of more complex, discrete molecular architectures. nih.gov In this context, the biphenyl unit acts as a rigid scaffold or spacer, providing a defined geometry and orientation for the assembly of larger superstructures.
The use of pre-formed building blocks is a key strategy in modern organic synthesis and drug discovery, including in the design of DNA-encoded libraries (DELs). nih.gov Biphenyls are of significant interest in this field, and their inclusion in molecular design can lead to potent and selective bioactive compounds. nih.gov For example, a set of biphenyl amino acid building blocks has been synthesized and used to construct combinatorial libraries. nih.gov These libraries, consisting of a large number of related but distinct compounds, can be screened to identify molecules with specific biological activity, such as antagonists for the vitronectin receptor. nih.gov The this compound core provides a structurally rigid and well-defined starting point for generating this molecular diversity. The substituents on the biphenyl rings can be further modified, allowing for systematic structure-activity relationship (SAR) studies to optimize the properties of the most active compounds. nih.gov
Polycyclic Aromatic Hydrocarbon (PAH) Formation from Biphenyl Precursors
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. They are primarily formed during the incomplete combustion of organic materials. wikipedia.org The pyrolysis of various waste materials, including plastics and biomass, has been identified as a significant source of PAHs. whiterose.ac.ukqub.ac.uk For aromatic feedstocks like polystyrene, PET, and lignin, PAHs can be generated directly from the aromatic structure of the material. whiterose.ac.ukqub.ac.uk
Biphenyl and its derivatives can act as precursors in the formation of larger PAHs under high-temperature conditions, such as those found in pyrolysis and combustion environments. The formation of PAHs from smaller aromatic precursors can proceed through various mechanisms, including:
Hydrogen Abstraction Acetylene (B1199291) Addition (HACA): This mechanism involves the abstraction of a hydrogen atom from an aromatic ring, followed by the addition of an acetylene molecule, leading to the growth of the aromatic system. encyclopedia.pub
Radical-driven pathways: Reactions involving resonantly stabilized radicals, such as benzyl (B1604629) radicals, can lead to the formation of three-ring aromatics like phenanthrene (B1679779) and anthracene. rsc.org The initial step often involves the recombination of radicals to form larger structures, which then undergo cyclization and dehydrogenation to form stable PAHs.
While direct experimental studies on the formation of PAHs from this compound are not extensively documented in the reviewed literature, its chemical structure suggests it could be a potential precursor. During pyrolysis, the methyl groups could undergo homolytic cleavage to form radical species, which can then participate in PAH growth reactions. The biphenyl core itself provides a foundational structure for the addition of further aromatic rings. The pyrolysis of different municipal solid waste fractions has shown that polystyrene, which contains aromatic rings, generates a high amount of PAHs. whiterose.ac.ukqub.ac.uk
| Pyrolysis Feedstock | Predominant PAHs Formed | Reference |
| Polystyrene (PS) | Naphthalene (B1677914), Phenanthrene, Fluorene, Benzo[a]anthracene, Chrysene | whiterose.ac.ukqub.ac.uk |
| Polyvinyl chloride (PVC) | Naphthalene, Phenanthrene, Fluorene, Benzo[a]anthracene, Chrysene | whiterose.ac.ukqub.ac.uk |
| Polyethylene (PE) | Naphthalene, Methylnaphthalene, Acenaphthylene, Acenaphthene, Fluorene, Phenanthrene | whiterose.ac.uk |
| Lignin | Various PAHs, with naphthalene being a notable product. | whiterose.ac.ukqub.ac.uk |
Defined Molecular Scaffolds for Multi-functionalized Molecules
The rigid yet conformationally flexible biphenyl unit serves as an excellent scaffold for the construction of multi-functionalized molecules. By attaching different functional groups to the biphenyl core, molecules with specific properties and functions can be designed and synthesized. This approach is particularly valuable in medicinal chemistry and materials science.
Biphenyl derivatives have been explored as scaffolds for the development of inhibitors for biological targets. For instance, 1,4-biphenyl-triazole derivatives have been synthesized and evaluated as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in breast cancer. uaz.edu.mxnih.govresearchgate.net In these molecules, the biphenyl scaffold provides the necessary structural framework to position the functional groups for effective interaction with the enzyme's active site. uaz.edu.mxresearchgate.net
The synthesis of multi-functionalized biphenyl and terphenyl dicarboxylic acids has been achieved through modular approaches involving palladium-catalyzed reactions. researchgate.net These molecules can incorporate various functional groups like azides, hydroxyls, and alkynes, making them suitable for applications in the construction of metal-organic frameworks (MOFs) and other complex molecular architectures. researchgate.net The defined geometry of the biphenyl scaffold allows for precise control over the spatial arrangement of the functional groups.
| Biphenyl Scaffold Application | Target/Function | Key Functional Groups |
| Enzyme Inhibition | 17β-HSD1 Inhibitors | Triazole ring, various substituents on the biphenyl core. uaz.edu.mxnih.govresearchgate.net |
| Metal-Organic Frameworks | Linkers for network growth | Dicarboxylic acids, azide, hydroxy, alkyne groups. researchgate.net |
Molecular Junctions and their Conformational-Electronic Property Relationships
Molecular junctions, where a single molecule or a small group of molecules bridges two electrodes, are fundamental components of molecular electronics. The conductance of these junctions is highly dependent on the electronic properties and the conformation of the bridging molecule. Biphenyl-based molecules are frequently used in such studies due to the conformational freedom arising from the rotation around the central carbon-carbon single bond.
The dihedral angle (twist angle) between the two phenyl rings of a biphenyl molecule significantly influences the π-conjugation across the molecule and, consequently, the conductance of the molecular junction. A more planar conformation allows for better overlap of the π-orbitals, leading to higher conductance, while a more twisted conformation reduces this overlap and lowers the conductance. arxiv.orgbohrium.com This relationship has been experimentally verified, showing a clear correlation between the molecular conformation and the junction conductance. arxiv.orgbohrium.com The conductance of biphenyl derivatives has been found to decrease with an increasing twist angle, which is consistent with a cosine-squared relationship predicted by theory. arxiv.org
The introduction of substituents, such as methyl groups, on the biphenyl rings can sterically influence the preferred twist angle. In the case of this compound, the methyl groups at the 3- and 5-positions would sterically interact with the other phenyl ring, leading to a non-planar conformation. This inherent twist would be expected to result in a lower conductance compared to an unsubstituted biphenyl molecule in a planar conformation. The conductance of such a molecular junction can be modulated by external stimuli, such as mechanical stretching, which can alter the molecular conformation and the molecule-electrode coupling. conicet.gov.arsciengine.com
| Biphenyl Derivative | Effect on Molecular Junction | Key Finding |
| Biphenyl-diamines with varying substitutions | Alters the twist angle between the phenyl rings. | Conductance decreases with increasing twist angle. arxiv.orgbohrium.com |
| 4,4'-biphenyldithiol with a disulfide bridge | Switching between high- and low-conductance states. | Mechanical stretching affects the thermodynamics of switching and the conductance ratio. conicet.gov.ar |
| Asymmetric biphenyl molecules | Can lead to phenomena like rectification and negative differential resistance. | Transport properties can be controlled by molecular conformation and molecule-electrode distance. sciengine.com |
Fluorescent Layers in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology based on the electroluminescence of organic materials. The performance of an OLED is critically dependent on the properties of the materials used in its various layers, including the emissive layer. Biphenyl derivatives have been investigated for their potential use in the fluorescent layers of OLEDs, often as host materials for phosphorescent emitters.
In the design of host materials for blue phosphorescent OLEDs, a high triplet energy is required to effectively confine the triplet excitons on the guest emitter. Biphenyl derivatives, particularly those with a twisted conformation, can exhibit high triplet energies. The twisting of the central biphenyl linker, which can be induced by substituents at the ortho positions, disrupts the π-conjugation, leading to a higher triplet energy. ep2-bayreuth.de Derivatives of this compound, when appropriately functionalized with charge-transporting moieties like carbazoles, could potentially serve as host materials in OLEDs. The methyl groups would contribute to a twisted biphenyl core, which is beneficial for achieving a high triplet energy.
Furthermore, bipolar host materials, which possess both hole- and electron-transporting capabilities, are advantageous for achieving balanced charge injection and transport in the emissive layer, leading to high device efficiencies. rsc.org Biphenyl units can be incorporated as linkers in the design of such bipolar molecules. For example, 1,3,5-triazine (B166579) derivatives linked to carbazole (B46965) units through a biphenyl core have been developed as efficient bipolar host materials for phosphorescent OLEDs. rsc.org
| Biphenyl Derivative Application in OLEDs | Role in Device | Desired Property |
| Carbazole-substituted twisted biphenyls | Host material for blue phosphorescent emitters. | High triplet energy, good morphological stability. ep2-bayreuth.de |
| 1,3,5-triazine derivatives with biphenyl linkers | Bipolar host material. | Balanced charge transport, high triplet energy. rsc.org |
Photoredox Photoinitiating Systems for Photopolymerization Processes
Photopolymerization is a process where light is used to initiate a polymerization reaction, and it has found widespread applications in areas such as coatings, adhesives, and 3D printing. The efficiency of this process relies on the photoinitiating system, which absorbs light and generates reactive species (radicals or cations) to initiate polymerization.
Biphenyl derivatives have been developed as effective photosensitizers in two-component photoinitiating systems for various types of photopolymerization, including free-radical and cationic polymerization. nih.govmdpi.com These systems typically consist of a photosensitizer that absorbs light and an initiator (e.g., an iodonium (B1229267) salt or an amine) that generates the reactive species through a photoinduced electron transfer process.
In these photoredox systems, the biphenyl derivative, upon light absorption, can act as an electron acceptor. For instance, in combination with an amine co-initiator like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), the excited biphenyl derivative can oxidize the amine to generate an aminoalkyl radical, which then initiates free-radical polymerization. nih.gov The efficiency of these systems has been demonstrated in applications such as the 3D printing of photocurable composites. nih.gov
Conversely, when paired with an iodonium salt, the excited biphenyl derivative can act as an electron donor, reducing the iodonium salt to generate radicals and cations that can initiate both free-radical and cationic polymerization. mdpi.com This versatility makes biphenyl-based photoinitiating systems suitable for hybrid photopolymerization, where different types of monomers are polymerized simultaneously to form interpenetrating polymer networks (IPNs). rsc.org The substitution pattern on the biphenyl core can be tuned to optimize the spectroscopic and electrochemical properties of the photosensitizer for efficient light absorption and electron transfer.
| Biphenyl-based Photoinitiating System | Type of Photopolymerization | Mechanism | Application |
| Biphenyl derivative / Amine | Free-radical | Photo-reduction (biphenyl as electron acceptor) | 3D printing of composites. nih.gov |
| Biphenyl derivative / Iodonium salt | Free-radical and Cationic (Hybrid) | Photo-oxidation (biphenyl as electron donor) | Formation of interpenetrating polymer networks (IPNs). mdpi.comrsc.org |
Q & A
Q. What are the established synthetic routes for 3,4',5-Trimethyl-1,1'-biphenyl, and how can purity be optimized?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling : A common method involves coupling 3,4,5-trimethylphenylboronic acid with a halogenated benzene derivative (e.g., 4-bromotoluene) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF. Reaction conditions (temperature, ligand choice) significantly influence yield .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol or toluene enhances purity.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of regioisomers or byproducts .
Q. How can the melting point and thermal stability of this compound be experimentally determined?
Methodological Answer:
- Melting Point : Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min under nitrogen flow. The reported melting point (Tfus) is 318 K (44.85°C), with ±3 K uncertainty due to sample purity and instrumentation .
- Thermogravimetric Analysis (TGA) : Conduct under inert atmosphere (N₂ or Ar) to assess decomposition temperature and stability for applications in high-temperature environments.
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃, 500 MHz) identifies methyl group resonances (δ ~2.3 ppm for aromatic-adjacent CH₃) and biphenyl coupling patterns. ¹³C NMR confirms quaternary carbon assignments.
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight (196.2875 g/mol) and detects fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation of a saturated solution in toluene yields single crystals suitable for diffraction.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement via SHELXL (e.g., anisotropic displacement parameters for methyl groups) resolves torsional angles and steric effects caused by substituents .
- Analysis : Compare experimental bond lengths/angles with DFT-optimized structures to assess deviations due to crystal packing .
Q. What role do methyl substituents play in modulating the compound’s solubility and reactivity in supramolecular assemblies?
Methodological Answer:
- Solubility Studies : Measure solubility in polar (DMSO, acetone) and nonpolar (hexane, toluene) solvents. Methyl groups enhance hydrophobicity, favoring nonpolar media.
- Supramolecular Applications : Use as a building block in covalent organic frameworks (COFs). For example, methyl-directed π-π stacking may enhance porosity or thermal stability, analogous to aldehyde-functionalized biphenyls in COF synthesis .
Q. How can conflicting data on regioselectivity in electrophilic substitution reactions be resolved?
Methodological Answer:
- Competitive Experiments : Compare nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) outcomes under controlled conditions. Methyl groups act as ortho/para directors; analyze product ratios via GC-MS or HPLC.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation energies for different pathways, reconciling discrepancies between experimental and theoretical results .
Q. What strategies mitigate steric hindrance during catalytic applications of this compound?
Methodological Answer:
- Catalyst Design : Use bulky ligands (e.g., t-Bu₃P) to prevent catalyst deactivation.
- Reaction Optimization : Lower reaction temperatures (e.g., 0–25°C) and extended reaction times improve yields in Suzuki couplings or C-H activation reactions .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
